molecular formula C9H15ClO3 B1630796 Ethyl 7-chloro-2-oxoheptanoate CAS No. 78834-75-0

Ethyl 7-chloro-2-oxoheptanoate

Cat. No. B1630796
CAS RN: 78834-75-0
M. Wt: 206.66 g/mol
InChI Key: YJJLIIMRHGRCFM-UHFFFAOYSA-N
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Patent
US05268501

Procedure details

The solution of ethyl 7-chloro-2-hydroxyiminoheptanoate [III-1] in toluene obtained in Example 9 (without being concentrated) is added dropwise into 36 % aqueous formalin solution, and thereto is added sulfuric acid. The mixture is warmed, and further thereto is added water. The organic layer is separated, neutralized, washed with water, and concentrated under reduced pressure to give ethyl 7-chloro-2-oxoheptanoate [I-1].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl 7-chloro-2-hydroxyiminoheptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C=[O:2].S(=O)(=O)(O)O.O.[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](=NO)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>>[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:2])[C:16]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCCC(C(=O)OCC)=NO
Name
ethyl 7-chloro-2-hydroxyiminoheptanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCCC(C(=O)OCC)=NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCCCCC(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.